molecular formula C3H4F4O3S B8602685 2-Fluoroethyl trifluoromethanesulfonate

2-Fluoroethyl trifluoromethanesulfonate

Cat. No.: B8602685
M. Wt: 196.12 g/mol
InChI Key: BATWFDBKHDIXSM-UHFFFAOYSA-N
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Description

2-Fluoroethyl trifluoromethanesulfonate (: 95353-04-1) is a high-value alkylating agent with the molecular formula C 3 H 4 F 4 O 3 S and a molecular weight of 196.12 g/mol . This compound serves as a crucial reagent for introducing the 2-fluoroethyl group into target molecules, a moiety of significant interest in medicinal and radiopharmaceutical chemistry. The 2-fluoroethyl group acts as a bioisostere, and its incorporation can subtly alter the physicochemical properties of a lead compound, such as its metabolic stability and lipophilicity, without introducing significant steric hindrance . Its primary research value lies in its application as a key building block for the development of positron emission tomography (PET) radiotracers. The non-radioactive version, as described here, is used to develop and validate synthetic pathways. The corresponding radioactive prosthetic group, 2-[18F]fluoroethyl tosylate, is widely used to efficiently label complex molecules with fluorine-18 for non-invasive imaging, enabling the study of biochemical processes in living subjects . As a triflate ester, this reagent is an excellent substrate for nucleophilic fluorination to create these key intermediates. Furthermore, it is highly reactive in O-, N-, and S-alkylation reactions under basic conditions, allowing for the functionalization of phenols, amines, and other nucleophiles to create novel chemical entities for screening. This compound is a moisture-sensitive liquid that requires storage under an inert atmosphere at 2-8°C . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet prior to use and adhere to all safety protocols, as this material is toxic, corrosive, and flammable .

Properties

Molecular Formula

C3H4F4O3S

Molecular Weight

196.12 g/mol

IUPAC Name

2-fluoroethyl trifluoromethanesulfonate

InChI

InChI=1S/C3H4F4O3S/c4-1-2-10-11(8,9)3(5,6)7/h1-2H2

InChI Key

BATWFDBKHDIXSM-UHFFFAOYSA-N

Canonical SMILES

C(CF)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Synthetic Chemistry

2-Fluoroethyl trifluoromethanesulfonate is employed as an alkylating agent in organic synthesis. It facilitates the introduction of fluorinated groups into organic molecules, enhancing their stability and reactivity.

Case Study: Microwave-Assisted Synthesis

A study demonstrated the use of this compound in a one-step microwave-assisted reaction to produce S-alkylated products. The reaction was conducted under specific conditions (150 °C for 10-15 minutes), yielding a high mean alkylation ratio of oxygen to sulfur . This method showcases the efficiency of using microwave technology to accelerate chemical reactions involving this compound.

Pharmaceutical Development

The compound plays a crucial role in the design and synthesis of novel pharmaceuticals. Its unique trifluoroethyl group contributes to improved bioavailability and therapeutic efficacy of drug candidates.

Case Study: Radiotracer Synthesis

In the synthesis of radiotracers for positron emission tomography (PET), this compound is utilized due to its ability to label compounds effectively with fluorine-18. This application is critical in the development of imaging agents that enhance the diagnosis of various diseases .

Material Science

In material science, this compound is used to create fluorinated polymers and coatings that exhibit superior chemical resistance and thermal stability. These properties are essential for developing advanced materials with specific performance characteristics.

Case Study: Polymer Development

Research has shown that incorporating fluorinated groups into polymer structures significantly improves their resistance to solvents and thermal degradation. This application is vital for industries requiring durable materials, such as aerospace and automotive sectors .

Environmental Research

The compound also finds relevance in environmental studies, particularly concerning greenhouse gas emissions. Understanding the behavior of fluorinated compounds in the atmosphere helps researchers assess their environmental impact.

Case Study: Emission Studies

Studies have investigated the atmospheric degradation of fluorinated compounds, including this compound, to evaluate their long-term effects on climate change. These findings contribute to developing strategies for mitigating greenhouse gas emissions from industrial sources .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Synthetic ChemistryAlkylating agent for organic synthesisHigh efficiency in microwave-assisted reactions; significant yield ratios
Pharmaceutical DevelopmentSynthesis of radiotracersEffective labeling with fluorine-18 for PET imaging agents
Material ScienceDevelopment of fluorinated polymersEnhanced chemical resistance and thermal stability for advanced materials
Environmental ResearchStudies on greenhouse gas emissionsInsights into atmospheric behavior and long-term environmental impact

Chemical Reactions Analysis

Reactions as an Electrophile

The compound serves as a versatile electrophilic reagent in nucleophilic substitution and alkylation reactions due to the strong leaving group (triflate, TfO⁻).

Nucleophilic Substitution

In a representative reaction, 2-fluoroethyl triflate reacts with phenolic oxygen nucleophiles (e.g., 4'-hydroxyacetophenone) in the presence of a base (e.g., sodium hydride). The reaction proceeds via deprotonation of the phenol to form a phenoxide, which displaces the triflate group, yielding ethers such as 4-(2,2,2-trifluoroethoxy)acetophenone .

Example Reaction:

CF3CH2OTf+Ar-OHNaHAr-OCH2CF3+TfO\text{CF}_3\text{CH}_2\text{OTf} + \text{Ar-OH} \xrightarrow{\text{NaH}} \text{Ar-OCH}_2\text{CF}_3 + \text{TfO}^-

This reaction underscores the compound’s utility in forming stable ether bonds under mild conditions.

Fluoroalkylation of H-Acidic Compounds

2-Fluoroethyl triflate exhibits high reactivity toward H-acidic substrates (e.g., phenols, thiophenols, carboxylic acids). For instance, it reacts with phenols at elevated temperatures (refluxing THF or 1,4-dioxane) to form fluoroethyl phenolates with yields up to 79% . Its reactivity exceeds that of 2-fluoroethyl bromide or methanesulfonate under similar conditions .

Reactivity Comparison (Table 1):

ReagentSubstrateReaction ConditionsYield (%)
2-[¹⁸F]Fluoroethyl tosylatePhenolRefluxing THF76–79
2-[¹⁸F]Fluoroethyl bromidePhenolRefluxing THFLower
2-[¹⁸F]Fluoroethyl methanesulfonatePhenolRefluxing THFIntermediate

Adapted from .

Side Products and Stability

The synthesis of fluoroethyl triflates can generate volatile byproducts, such as vinyl fluoride and 2-fluoroethanol, under thermal stress (e.g., 130°C). Optimization of reaction conditions (e.g., sealed vs. unsealed vials) minimizes their formation, improving product purity .

Comparison with Similar Compounds

Methyl Trifluoromethanesulfonate (CF₃SO₃CH₃)

  • Structure and Reactivity : The methyl analog lacks fluorine substitution on the alkyl chain, making it less electronegative but highly reactive as a methylating agent.
  • Applications : Primarily used for methylating nucleophiles (e.g., alcohols, amines).
  • Safety : Classified as hazardous (H314: causes severe skin burns) due to its corrosive nature .
  • Key Difference : While 2-fluoroethyl triflate is tailored for introducing fluoroethyl groups, methyl triflate is simpler but poses higher handling risks.

2,2,2-Trifluoroethyl Trifluoromethanesulfonate (CF₃SO₃CH₂CF₃)

  • Structure : Features a fully fluorinated ethyl group (CF₃CH₂-), increasing electron-withdrawing effects.
  • Reactivity: Demonstrated in alkylation reactions with phenols (e.g., 71% yield in synthesizing 4-(2,2,2-trifluoroethoxy)acetophenone at 60°C using Cs₂CO₃) .
  • Applications : Preferred for introducing trifluoroethoxy groups in pharmaceuticals and agrochemicals.
  • Comparison : The trifluoroethyl derivative exhibits higher stability and slower hydrolysis than 2-fluoroethyl triflate due to increased fluorination .

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf, CF₃SO₃Si(CH₃)₃)

  • Structure : A silyl triflate with a bulky trimethylsilyl group.
  • Reactivity : Functions as a Lewis acid catalyst in Friedel-Crafts alkylations and glycosylations.
  • Market Data : Extensively commercialized, with global consumption analyzed in market reports spanning 200+ countries .
  • Key Difference: Unlike 2-fluoroethyl triflate, TMSOTf is non-alkylating and primarily used for activating electrophiles.

Aryl Triflates (e.g., 2-(Trimethylsilyl)phenyl Triflate)

  • Structure : Aromatic triflates with steric bulk (e.g., trimethylsilyl substituents).
  • Reactivity : Serve as precursors for benzyne intermediates in cycloadditions .
  • Applications : Utilized in synthesizing polycyclic aromatic hydrocarbons.
  • Comparison : Less reactive in alkylation compared to aliphatic triflates like 2-fluoroethyl derivatives but valuable for niche aromatic couplings .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight Key Substituent Primary Use Reactivity Profile
2-Fluoroethyl triflate ~212 -CH₂CH₂F Fluoroethyl alkylation High (fast alkylation)
2,2,2-Trifluoroethyl triflate 232.10 -CH₂CF₃ Trifluoroethoxy group insertion Moderate (stable at 60°C)
Methyl triflate 164.11 -CH₃ Methylation Extremely high (corrosive)
TMSOTf 248.24 -Si(CH₃)₃ Lewis acid catalysis Low (activates electrophiles)

Key Research Findings

  • Reactivity Trends : Aliphatic triflates (e.g., 2-fluoroethyl) react faster in alkylation than aryl or silyl analogs due to reduced steric hindrance .
  • Fluorination Impact : Increasing fluorine substitution (e.g., 2-fluoroethyl vs. 2,2,2-trifluoroethyl) enhances stability but may reduce electrophilicity .
  • Industrial Relevance : TMSOTf dominates commercial markets, while fluoroethyl derivatives are niche reagents for fluorinated intermediates .

Preparation Methods

Reaction Mechanism and Conditions

In a nitrogen-purged reactor, 2-fluoroethanol (32 mmol) is slowly added to Tf<sub>2</sub>O (32 mmol) dissolved in anhydrous xylene at 25°C. The mixture is stirred for 1.2 hours under inert conditions, yielding 2-FETf with a reported efficiency of 95%. The use of xylene as a solvent minimizes side reactions by stabilizing reactive intermediates, while the absence of water prevents hydrolysis of the triflate group.

Yield and Scalability

Large-scale synthesis (50 mmol) under analogous conditions achieves consistent yields of 90–95%, with purity confirmed via <sup>19</sup>F NMR. However, excess Tf<sub>2</sup>O must be quenched with aqueous sodium bicarbonate to avoid decomposition of the product.

Base-Mediated Synthesis with Potassium Carbonate

Alternative protocols utilize potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) as a base to deprotonate 2-fluoroethanol, enhancing its nucleophilicity. This method is particularly advantageous for radiosynthesis applications where trace moisture must be avoided.

Procedure and Stoichiometry

A mixture of K<sub>2</sub>CO<sub>3</sub> (14.5 µmol), Kryptofix 2.2.2 (29 µmol), and 2-fluoroethanol (21.6 µmol) in acetonitrile undergoes azeotropic drying at 100°C under nitrogen. The anhydrous residue is reacted with 1,2-ethylene ditosylate (21.6 µmol) at 130°C for 15 minutes, yielding 2-FETf alongside 2-fluoroethyl tosylate as a minor byproduct.

Optimization Insights

  • Temperature : Elevating the reaction temperature from 70°C to 130°C increases the yield from 45% to 78% but concurrently raises the formation of vinyl fluoride (VF) from 3% to 12%.

  • Base-to-Precursor Ratio : A molar ratio of 1:1.5 (K<sub>2</sub>CO<sub>3</sub>:1,2-ethylene ditosylate) maximizes yield while minimizing VF generation.

Radiofluorination Approaches and Adaptations

For radiopharmaceutical applications, <sup>18</sup>F-labeled 2-FETf is synthesized via isotopic exchange or indirect fluorination. These methods prioritize rapid reaction kinetics and high molar activity.

Direct Fluorination with <sup>18</sup>F-Fluoride

<sup>18</sup>F-Fluoride, trapped on a QMA cartridge, is eluted with K<sub>2</sub>CO<sub>3</sub>/Kryptofix 2.2.2 and reacted with 1,2-ethylene ditosylate in acetonitrile at 130°C. The crude product is purified via solid-phase extraction (SPE), achieving radiochemical yields (RCY) of 70–85% within 30 minutes.

Triflate Derivatization from <sup>18</sup>F-Fluoroethanol

<sup>18</sup>F-Fluoroethanol, synthesized via nucleophilic substitution of 2-bromoethanol, is treated with Tf<sub>2</sub>O at 0°C. This one-pot method avoids silver triflate catalysts, simplifying purification and yielding 2-[<sup>18</sup>F]FETf with RCY >90%.

Optimization of Reaction Parameters

Temperature and Time Dependency

A rotatable central composite design (RCCD) study identified temperature and reaction time as critical variables:

ParameterRange TestedOptimal ValueYield ImpactByproduct Impact
Temperature (°C)70–130100+34%VF: +9%
Time (min)3–1510+22%FEOH: +6%

Solvent Selection

  • Xylene : Enhances stability of triflate intermediates but requires rigorous drying.

  • Acetonitrile : Favors faster kinetics but increases volatility of 2-FETf.

Analysis of By-products and Purity Considerations

Volatile Byproducts

  • Vinyl Fluoride (VF) : Forms via β-elimination at temperatures >100°C. Mitigated by reducing reaction time to ≤10 minutes.

  • 2-Fluoroethanol (FEOH) : Arises from incomplete substitution or hydrolysis. Headspace GC-MS analysis confirms FEOH levels <5% when using anhydrous K<sub>2</sub>CO<sub>3</sub>.

Purification Strategies

  • Distillation : Effective for small-scale removal of VF (bp = −72°C) but impractical for radiosynthesis.

  • HPLC : C18 reverse-phase chromatography achieves >99% purity, albeit with 10–15% product loss.

Comparative Summary of Synthesis Methods

MethodYield (%)Purity (%)ScalabilityKey AdvantageLimitation
Tf<sub>2</sub>O + 2-Fluoroethanol9599HighNo byproductsExothermic, requires quenching
K<sub>2</sub>CO<sub>3</sub>-Mediated7892ModerateAdaptable to radiosynthesisVF/FEOH formation
<sup>18</sup>F-Fluoride Exchange8595LowHigh molar activityRequires SPE/HPLC

Q & A

Basic Research Questions

Q. What are the essential safety precautions when handling 2-fluoroethyl trifluoromethanesulfonate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear OSHA/EN166-compliant chemical safety goggles and nitrile gloves. Inspect gloves before use and discard contaminated gloves properly .
  • Ventilation : Use fume hoods to avoid inhalation of vapors. Ensure adequate airflow during synthesis or purification steps .
  • Storage : Store in sealed containers away from light and moisture. Compatible storage materials include glass or fluoropolymer-lined containers .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water contact to prevent exothermic reactions .

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Typical Synthesis : React trifluoromethanesulfonic acid with 2-fluoroethanol in the presence of a dehydrating agent (e.g., thionyl chloride). Purify via fractional distillation under reduced pressure.
  • Optimization Strategies :
  • Solvent Choice : Use anhydrous DMF or dichloromethane to minimize side reactions .
  • Stoichiometry : Maintain a 1:1 molar ratio of 2-fluoroethanol to trifluoromethanesulfonic acid. Excess acid may lead to ester hydrolysis.
  • Temperature Control : Conduct reactions at 0–5°C to suppress thermal decomposition .
  • Example Procedure :
SubstrateReagentSolventTemperatureTimeYield
4'-HydroxyacetophenoneCF₃CH₂OTf (1.27 mL)DMF60°COvernight71%

Q. Which analytical techniques are most effective for initial characterization of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • IR/Raman : Identify S-O (1360–1400 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches. Prepare KBr pellets for IR or use a Raman spectrometer with a 785 nm laser .
  • NMR : Dissolve in CDCl₃ or DMSO-d₆. Observe trifluoromethyl (δ ~ -60 ppm in ¹⁹F NMR) and ethyl group signals (δ 4.5–5.0 ppm for CH₂ in ¹H NMR) .
  • Mass Spectrometry : Use ESI-MS or GC-MS to confirm molecular weight (MW = 232.13 g/mol). Monitor fragmentation patterns for purity assessment .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Vary nucleophile concentration (e.g., iodide or azide) and monitor reaction progress via HPLC. Calculate rate constants to determine reaction order .
  • Isotopic Labeling : Use ¹⁸O-labeled water to track sulfonate ester hydrolysis pathways. Analyze products via LC-MS to identify intermediates .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and compare activation energies for different leaving groups .

Q. What strategies are recommended for resolving contradictory spectroscopic data during structural analysis of fluorinated sulfonate derivatives?

  • Methodological Answer :

  • Control Experiments : Re-synthesize the compound under standardized conditions to rule out batch variability .
  • Multi-Technique Validation : Cross-validate NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm bond assignments .
  • Solvent Effects : Test spectra in different solvents (e.g., DMSO vs. CDCl₃) to distinguish solvent-induced shifts from structural anomalies .

Q. How can advanced chromatographic methods be applied to detect trace byproducts in reactions involving this compound?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Monitor [M-H]⁻ ions for sulfonate derivatives (m/z 231–233) .
  • GC-ECD : Detect fluorinated impurities with electron capture detection. Optimize column temperature (e.g., 50°C to 250°C at 10°C/min) .
  • Quantification : Prepare calibration curves using spiked samples to estimate byproduct concentrations. Report limits of detection (LOD < 0.1 ppm) .

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